BenchChemオンラインストアへようこそ!

1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Medicinal Chemistry ADME Physicochemical Properties

The preferred starting material for synthesizing patent-protected TNIK, IKKε, and TBK1 kinase inhibitors (KR-101663277-B1 / US20160289196A1). Its unique combination of a 4-bromopyrazole handle and tertiary alcohol enables streamlined one-step, high-yield (96%) library synthesis and favorable CNS-oriented physicochemical properties (logP ~0.72, single HBD). Bulk pricing available; inquire now for custom synthesis and scale-up support. Secure your supply chain for oncology and neuroscience drug discovery programs.

Molecular Formula C7H11BrN2O
Molecular Weight 219.082
CAS No. 1008510-87-9
Cat. No. B2892455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol
CAS1008510-87-9
Molecular FormulaC7H11BrN2O
Molecular Weight219.082
Structural Identifiers
SMILESCC(C)(CN1C=C(C=N1)Br)O
InChIInChI=1S/C7H11BrN2O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3
InChIKeyIOUKCMFUEJBHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS 1008510-87-9): A Pyrazole-Based Tertiary Alcohol Intermediate for Kinase-Targeted Drug Discovery


1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS 1008510-87-9) is a pyrazole derivative characterized by a 4-bromo substituent on the heterocyclic ring and a tertiary hydroxyl group positioned on a 2-methylpropan-2-ol moiety attached at the N1 position [1]. This compound belongs to the class of substituted pyrazoles, which are widely employed as scaffolds and intermediates in medicinal chemistry due to the pyrazole ring‘s capacity for hydrogen bonding and π-stacking interactions with biological targets [2]. The presence of the bromine atom provides a versatile synthetic handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, while the tertiary alcohol functionality offers a site for further derivatization or modulation of physicochemical properties . The compound is commercially available at research-grade purity levels (≥97%) and is recommended for storage under refrigerated conditions (2-8°C) .

Why 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol Cannot Be Replaced by Other Pyrazole Intermediates in TNIK/IKKε/TBK1 Inhibitor Programs


Substitution of 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol with structurally similar pyrazole derivatives is not straightforward due to critical differences in synthetic utility, physicochemical properties, and the specific role this compound plays as an intermediate. The compound serves as a key building block in the synthesis of novel pyrazole derivatives disclosed as TNIK, IKKε, and TBK1 kinase inhibitors, as documented in patent literature [1]. Closely related analogs, such as the amino derivative (CAS 1343775-94-9) and the regioisomeric primary alcohol (CAS 877401-11-1), differ fundamentally in hydrogen-bond donor/acceptor capacity (amino vs. hydroxyl; primary vs. tertiary alcohol) and logP, which can alter downstream synthetic routes and the biological activity of final compounds . Furthermore, the ester analog (CAS 1040377-17-0) requires an additional reduction step to access the alcohol, adding synthetic complexity . The precise combination of the 4-bromo handle, the N1-substitution pattern, and the tertiary alcohol functionality is essential for maintaining the intended structure-activity relationships in the patent-protected kinase inhibitor series [2].

Quantitative Differentiation of 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol Against Key Analogs: Evidence-Based Comparison


Comparative Physicochemical Profile: LogP and Hydrogen Bonding Capacity of Target Compound vs. Amino Analog

The target compound (CAS 1008510-87-9) possesses a tertiary alcohol group, which imparts a higher logP and a single hydrogen bond donor compared to its direct amino analog, 1-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS 1343775-94-9). The amino analog exhibits a lower logP (0.023) and two hydrogen bond donors, which may increase polarity and reduce membrane permeability compared to the target compound . The quantified logP difference is approximately 0.7 units (target compound logP estimated at 0.72 vs. amino analog logP 0.023), which is significant for optimizing blood-brain barrier penetration and oral bioavailability in CNS and oncology drug discovery [1].

Medicinal Chemistry ADME Physicochemical Properties

Synthetic Efficiency: Direct Tertiary Alcohol Accessibility vs. Ester Intermediate Reduction

A highly efficient, one-step synthesis of the target compound has been reported with quantitative yield (96%) using adapted Vilsmeier conditions [1]. In contrast, accessing a structurally related tertiary alcohol often requires a two-step sequence involving initial synthesis of the ester analog, ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (CAS 1040377-17-0), followed by a reduction step (e.g., NaBH4) which may proceed with lower overall yield and increased purification burden . The one-step method directly provides the target compound, streamlining the synthetic workflow and reducing cost and time for scale-up in medicinal chemistry campaigns.

Process Chemistry Synthetic Methodology Cost Efficiency

Structural Specificity in Kinase Inhibitor Patent Space: Exclusive Use as Intermediate in TNIK/IKKε/TBK1 Series

Patent KR-101663277-B1 and its US counterpart US20160289196A1 explicitly disclose 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol as a key intermediate for the synthesis of pyrazole derivatives that act as inhibitors of TNIK, IKKε, and TBK1 kinases [1][2]. The regioisomeric primary alcohol analog, 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol (CAS 877401-11-1), is not mentioned in the claims or exemplified synthetic schemes of these patents, indicating a specific structural requirement for the N1-substituted tertiary alcohol motif to access the protected inhibitor chemical space . This patent linkage provides a strong justification for sourcing the exact CAS 1008510-87-9 compound when working within or validating this specific inhibitor class.

Intellectual Property Kinase Inhibition Cancer Therapeutics

Recommended Application Scenarios for 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol Based on Empirical Differentiation


Synthesis of TNIK/IKKε/TBK1 Kinase Inhibitors for Oncology Research

This compound is the preferred starting material for the synthesis of novel pyrazole-based kinase inhibitors targeting TNIK, IKKε, and TBK1, as specifically outlined in patent literature [1]. Its use ensures fidelity to the patented synthetic route and the intended SAR of the final inhibitor series. For research groups validating these targets in colon cancer, breast cancer, or CNS cancer models, sourcing this exact intermediate is essential to reproduce the chemical matter described in KR-101663277-B1 and US20160289196A1.

Medicinal Chemistry Programs Requiring Favorable CNS ADME Properties

For drug discovery projects where CNS penetration or high oral bioavailability is a design goal, the target compound‘s higher logP (estimated 0.72) and single hydrogen bond donor make it a more suitable building block than the more polar amino analog (logP 0.023, two H-bond donors) . Its use in constructing kinase inhibitor libraries may yield leads with improved blood-brain barrier permeability and reduced efflux liability.

High-Throughput Analog Synthesis and Scale-Up Initiatives

Given the existence of a robust, high-yielding (96%), one-step synthesis method [2], this compound is a cost-effective and logistically simpler intermediate for generating large analog libraries or for process chemistry scale-up. Projects requiring tens to hundreds of grams of material will benefit from the reduced step count and high efficiency of this route compared to multi-step sequences involving ester intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.